molecular formula C12H25NSi B12620404 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine CAS No. 918871-51-9

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine

Katalognummer: B12620404
CAS-Nummer: 918871-51-9
Molekulargewicht: 211.42 g/mol
InChI-Schlüssel: QJRFGWLWCPSJEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is a chemical compound with the molecular formula C12H25NSi and a molecular weight of 211.419 g/mol . It is known for its unique structure, which includes a silyl group attached to a propynylamine backbone. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves the reaction of triisopropylchlorosilane with propargylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

    Reactants: Triisopropylchlorosilane (CAS13154-24-0) and propargylamine (CAS2450-71-7).

    Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.

    Yield: Approximately 79%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chlorosilane.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of silyl oxides.

    Reduction: Formation of silyl-substituted alkenes or alkanes.

    Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways would depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propargylamine: A simpler analog without the silyl group.

    Triisopropylsilylacetylene: Similar structure but lacks the amine group.

Uniqueness

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is unique due to the presence of both the silyl and amine groups, which provide distinct reactivity and applications compared to its analogs .

Eigenschaften

CAS-Nummer

918871-51-9

Molekularformel

C12H25NSi

Molekulargewicht

211.42 g/mol

IUPAC-Name

3-tri(propan-2-yl)silylprop-2-yn-1-amine

InChI

InChI=1S/C12H25NSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8,13H2,1-6H3

InChI-Schlüssel

QJRFGWLWCPSJEU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C#CCN)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.